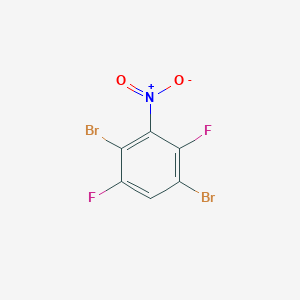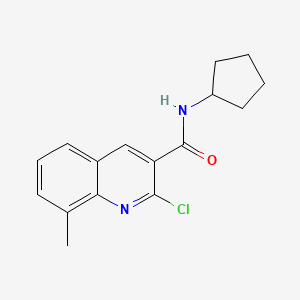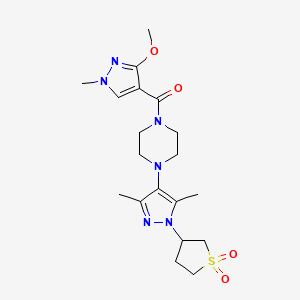![molecular formula C10H16O2 B2657716 2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid CAS No. 2248372-64-5](/img/structure/B2657716.png)
2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid is an organic compound with the molecular formula C10H16O2. It is characterized by a bicyclic structure, which includes a cycloheptane ring fused to a cyclopropane ring. This unique structure imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a cyclopentadiene reacts with an appropriate dienophile to form the bicyclo[4.1.0]heptane structure.
Introduction of the propanoic acid group: This step involves the functionalization of the bicyclic structure with a propanoic acid group. This can be done through various methods, such as the reaction of the bicyclic compound with a halogenated propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by functionalization steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Bicyclo[4.1.0]heptanyl)acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
2-(3-Bicyclo[4.1.0]heptanyl)butanoic acid: Similar structure but with a butanoic acid group.
Uniqueness
2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid is unique due to its specific bicyclic structure combined with the propanoic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-(3-bicyclo[4.1.0]heptanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(10(11)12)7-2-3-8-5-9(8)4-7/h6-9H,2-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKPENIOQMLSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2CC2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

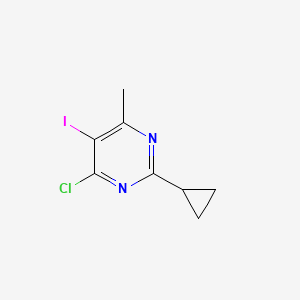
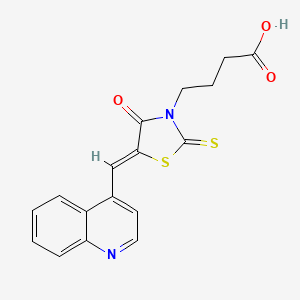
![3-(3,4-dimethylphenyl)-6-[2-(morpholin-4-yl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2657637.png)
![2-{[Ethyl(2-methoxyethyl)carbamoyl]methoxy}acetic acid](/img/structure/B2657638.png)
![3-Phenyl-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]propanamide](/img/structure/B2657640.png)
![2-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2657641.png)


![2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2657648.png)
